

Application Note: Mass Spectrometry Analysis of 1F-Fructofuranosylnystose

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Compound of Interest

Compound Name: 1F-Fructofuranosylnystose

Cat. No.: B1587395

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Introduction

1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with the molecular formula $C_{30}H_{52}O_{26}$ and a molecular weight of 828.72 g/mol. [1][2][3] As a complex carbohydrate, it is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and role in drug formulation. Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed protocol for the analysis of **1F-Fructofuranosylnystose** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a powerful technique for the structural elucidation and quantification of complex oligosaccharides.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of samples for HPLC-MS/MS analysis. The specific steps may need to be optimized based on the sample matrix.

- Standard Solution Preparation:
 - Prepare a stock solution of **1F-Fructofuranosylnystose** at a concentration of 1 mg/mL in deionized water.

- Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (typically 70:30, v/v) to prepare a series of calibration standards with concentrations ranging from 20 µg/L to 160 µg/L.^[4]
- Sample Extraction from a Solid Matrix (e.g., food product, plant material):
 - Homogenize a known weight of the sample.
 - Extract the fructooligosaccharides with hot water (e.g., 80°C) with constant stirring.
 - Centrifuge the extract to pellet solid debris.
 - Collect the supernatant and filter it through a 0.45 µm filter.
 - If necessary, perform a solid-phase extraction (SPE) cleanup using a graphitized carbon cartridge to remove interfering substances.
- Sample Preparation from a Liquid Matrix (e.g., beverage, drug formulation):
 - For clear liquid samples, a simple dilution with the mobile phase may be sufficient.
 - For more complex liquids, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant may be required.

HPLC-MS/MS Analysis

The separation and detection of **1F-Fructofuranosylnystose** can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Instrumentation:

- HPLC System: A UHPLC or HPLC system capable of gradient elution.
- Column: A HILIC column, such as an amino-bonded silica column (e.g., 2.1 mm x 100 mm, 1.7 µm).

- Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

HPLC Conditions:

- Mobile Phase A: Water with 0.1% ammonium hydroxide
- Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
- Gradient Program: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar oligosaccharides.
- Flow Rate: 0.3 mL/min
- Column Temperature: 30°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Capillary Voltage: 2.5 kV[4]
- Source Temperature: 150°C[4]
- Desolvation Temperature: 500°C[4]
- Desolvation Gas Flow: 800 L/hr (Nitrogen)[4]
- Collision Gas: Argon
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion and major fragment ions are monitored.

Quantitative Data

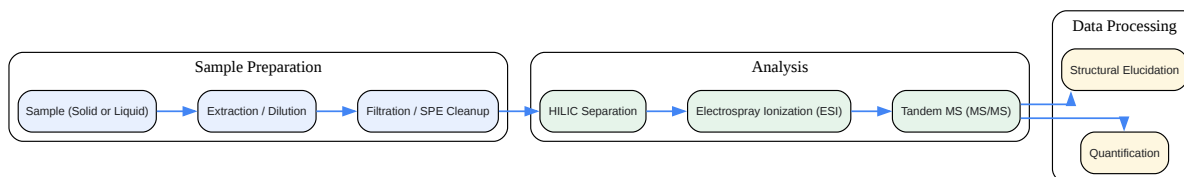
The following table summarizes the quantitative data for the analysis of **1F-Fructofuranosylnystose** based on a UPLC-ESI-MS/MS method.[4]

Parameter	Value
Precursor Ion ([M-H] ⁻)	m/z 827.4
Fragment Ion 1	m/z 665.3
Fragment Ion 2	m/z 503.2
Calibration Range	20 - 160 µg/L
Linearity (R ²)	> 0.99

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) values were not explicitly provided in the referenced literature but can be determined experimentally based on the signal-to-noise ratio.

Visualizations

Experimental Workflow

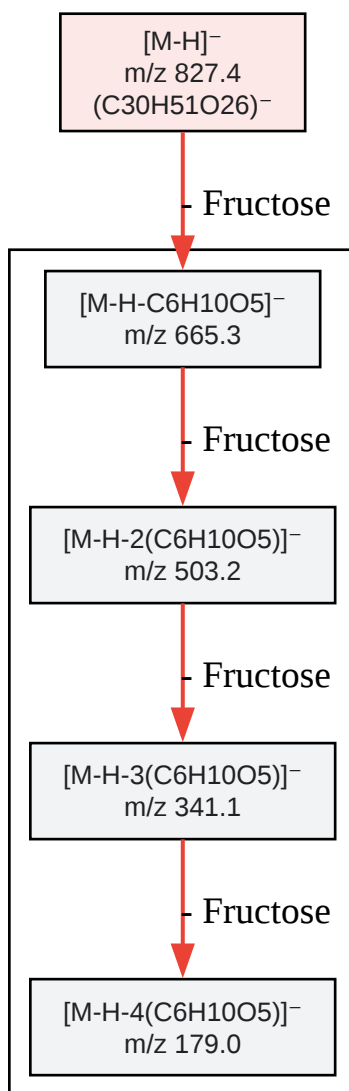


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Caption: Workflow for the mass spectrometry analysis of **1F-Fructofuranosylnystose**.

Fragmentation Pathway of 1F-Fructofuranosylnystose

The fragmentation of **1F-Fructofuranosylnystose** in negative ion mode primarily involves the cleavage of glycosidic bonds, resulting in the loss of fructose units.



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